molecular formula C6H4ClN3O B13925250 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one

2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one

Cat. No.: B13925250
M. Wt: 169.57 g/mol
InChI Key: PSXXYJRVMGZUCX-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrazines. These compounds are characterized by a fused ring system containing both pyrrole and pyrazine rings. The presence of a chlorine atom at the 2-position and a keto group at the 6-position further defines its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with a suitable pyrrole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of transition-metal-free strategies, where pyrrole and acyl (bromo)acetylenes are coupled, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to the formation of hydroxyl or alkyl groups at the 6-position.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways, leading to various biological effects. The compound may also interact with other enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one is unique due to the presence of a chlorine atom and a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a protein kinase inhibitor make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloro-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11)

InChI Key

PSXXYJRVMGZUCX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=CN=C2NC1=O)Cl

Origin of Product

United States

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